molecular formula C24H22F3N3O5S B11217071 7-[3-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

7-[3-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B11217071
M. Wt: 521.5 g/mol
InChI Key: CGWUUHPZRYPGKV-UHFFFAOYSA-N
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Description

The compound 7-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule with potential applications in various scientific fields. Its structure includes a quinazolinone core, a piperidine ring, and a trifluoromethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the quinazolinone core. The piperidine ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization. The trifluoromethyl group is typically added using a trifluoromethylating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The piperidine ring and trifluoromethyl group may enhance its binding affinity to certain receptors or enzymes, modulating their activity. The quinazolinone core could also play a role in its biological activity by stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of a quinazolinone core, a piperidine ring, and a trifluoromethyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C24H22F3N3O5S

Molecular Weight

521.5 g/mol

IUPAC Name

7-[3-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C24H22F3N3O5S/c25-24(26,27)15-3-1-2-14(10-15)23(33)5-8-29(9-6-23)20(31)4-7-30-21(32)16-11-18-19(35-13-34-18)12-17(16)28-22(30)36/h1-3,10-12,33H,4-9,13H2,(H,28,36)

InChI Key

CGWUUHPZRYPGKV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

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